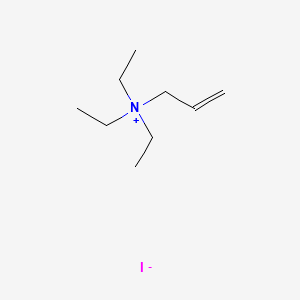
Allyltriethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyltriethylammonium iodide is a useful research compound. Its molecular formula is C9H20IN and its molecular weight is 269.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1.1 Methylation Reactions
ATEAI is utilized as a methylating agent in various organic synthesis reactions. Its ability to transfer the allyl group makes it valuable in the selective methylation of substrates, particularly in the α-position of carbonyl compounds. For instance, phenyl trimethylammonium iodide has been shown to effectively introduce a methyl group in α-methylation processes, demonstrating ATEAI's potential as an alternative to traditional methylating agents like methyl iodide .
1.2 Phase-Transfer Catalysis
The quaternary ammonium structure of ATEAI allows it to function as a phase-transfer catalyst, facilitating reactions between organic and aqueous phases. This property is particularly useful in reactions where ionic compounds need to be converted into their organic counterparts, enhancing reaction efficiency and yield .
Materials Science
2.1 Ion Exchange Membranes
ATEAI has been incorporated into composite anion exchange membranes (AEMs) for applications in electrochemical energy technologies such as fuel cells and redox flow batteries. The incorporation of ATEAI enhances the ionic conductivity and permselectivity of these membranes, which are crucial for efficient ion transport in electrochemical systems .
| Membrane Type | Ionic Conductivity (mS/cm) | Application |
|---|---|---|
| AEM with ATEAI | 8.5 | Fuel Cells |
| Composite AEM | 10 | Redox Flow Batteries |
Environmental Applications
3.1 Water Purification
ATEAI-based materials have shown promise in water purification processes, particularly in the removal of contaminants through ion exchange mechanisms. The ability of ATEAI to form stable complexes with various anions enhances its effectiveness in treating polluted water sources .
Case Studies
4.1 Study on Ion Exchange Membranes
A comprehensive study investigated the performance of AEMs containing ATEAI in diffusion dialysis applications for acid recovery. The results indicated that membranes with higher concentrations of ATEAI exhibited improved ion transport properties and stability under alkaline conditions, making them suitable for industrial applications .
4.2 Methylation Mechanism Analysis
Research analyzing the degradation kinetics of trialkylammonium salts highlighted ATEAI's role in generating methyl iodide through thermal decomposition processes. This finding underscores the compound's utility not only as a reagent but also as a source of reactive species in synthetic chemistry .
Eigenschaften
CAS-Nummer |
4186-64-5 |
|---|---|
Molekularformel |
C9H20IN |
Molekulargewicht |
269.17 g/mol |
IUPAC-Name |
triethyl(prop-2-enyl)azanium;iodide |
InChI |
InChI=1S/C9H20N.HI/c1-5-9-10(6-2,7-3)8-4;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UYPJGRXBGHMGON-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CC=C.[I-] |
Kanonische SMILES |
CC[N+](CC)(CC)CC=C.[I-] |
Key on ui other cas no. |
4186-64-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















